molecular formula C11H9NO2 B1587387 Methyl quinoline-4-carboxylate CAS No. 21233-61-4

Methyl quinoline-4-carboxylate

Cat. No. B1587387
CAS RN: 21233-61-4
M. Wt: 187.19 g/mol
InChI Key: KPZUGRPXEZGEGE-UHFFFAOYSA-N
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Description

Methyl quinoline-4-carboxylate is a chemical compound with the CAS Number: 21233-61-4 . It has a molecular weight of 187.2 .


Synthesis Analysis

Quinolines have been synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of Methyl quinoline-4-carboxylate is represented by the InChI Code: 1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Physical And Chemical Properties Analysis

Methyl quinoline-4-carboxylate is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .

Scientific Research Applications

Pharmaceutical Synthesis Scaffold

Methyl quinoline-4-carboxylate serves as a vital scaffold in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the development of drugs due to its bioactive properties. The compound’s versatility allows for the creation of numerous derivatives, each with potential therapeutic benefits .

Anticancer Agent Development

Research has indicated that certain quinoline derivatives exhibit significant anticancer activities. Methyl quinoline-4-carboxylate can be functionalized to synthesize compounds that target specific cancer pathways, offering a promising avenue for new cancer treatments .

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives make them suitable for developing treatments against various bacterial and fungal infections. Methyl quinoline-4-carboxylate derivatives have been studied for their efficacy in combating resistant strains of bacteria .

Antiviral Research

Quinoline compounds have shown potential as antiviral agents. Derivatives of Methyl quinoline-4-carboxylate are being explored for their ability to inhibit the replication of viruses, including research into treatments for diseases like Hepatitis C .

Anti-inflammatory Medication

The anti-inflammatory properties of quinoline derivatives are well-documented. Methyl quinoline-4-carboxylate can be used to synthesize compounds that may serve as potent anti-inflammatory medications, with applications in treating chronic inflammatory diseases .

Neuroprotective Therapies

Some quinoline derivatives have been identified as neuroprotective agents. Methyl quinoline-4-carboxylate could be used to develop medications that protect nerve cells from damage, which is crucial in diseases such as Alzheimer’s and Parkinson’s .

Mechanism of Action

Target of Action

Methyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with diverse biological targets like proteins, receptors, and enzymes . .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that Methyl quinoline-4-carboxylate may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that Methyl quinoline-4-carboxylate may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The compound’s physical properties such as melting point have been reported . These properties can influence the compound’s bioavailability.

Result of Action

Quinoline derivatives are known to have a broad spectrum of bio-responses . This suggests that Methyl quinoline-4-carboxylate may have similar effects at the molecular and cellular level.

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions . This suggests that the action of Methyl quinoline-4-carboxylate may also be influenced by environmental factors.

properties

IUPAC Name

methyl quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZUGRPXEZGEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388240
Record name methyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21233-61-4
Record name methyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.5 ml) was added dropwise, under argon to a cooled, stirring slurry of 4-quinolinecarboxylic acid (5.32 g) in methanol (120 ml) maintaining an internal temperature of 0 to −5° C. Once addition was complete the reaction mixture was heated at reflux for 16 h. After cooling to ambient temperature the volatiles were removed at reduced pressure and the residue partitioned between saturated aqueous sodium bicarbonate and diethyl ether. The organic phase was washed with brine, dried (Na2SO4) and the solvent removed at reduced pressure to give the title compound as a pale yellow oil (4.82 g).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?

A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].

Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?

A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.

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